![molecular formula C8H16ClNO B2676873 1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride CAS No. 2173991-83-6](/img/structure/B2676873.png)

1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

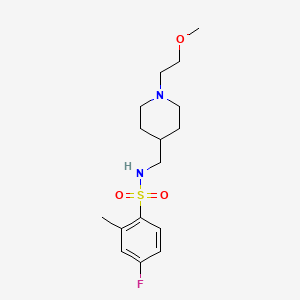

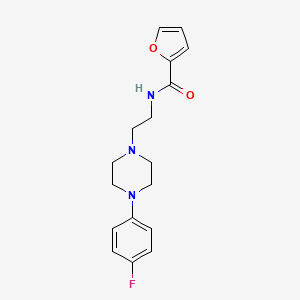

1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride, also known as (±)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine hydrochloride, is a chemical compound that has shown potential in scientific research applications. This compound is a derivative of piperidine and has a unique structure that makes it useful for various studies.2.2]octan-4-yl}methanamine hydrochloride.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Storage

This compound, also known as {1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride, has a molecular weight of 191.7 . It is typically stored at room temperature and comes in a powder form .

Safety Information

The compound is associated with certain hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Synthesis of Oxabicyclo[3.2.1]octane Ring Systems

The compound has been used in the development of an efficient diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system . This ring system, bearing two oxygenated quaternary chiral centers, can be found in a wide range of natural products with significant biological activities .

Gold-Catalysed Cascade Reaction

The compound has been involved in a gold-catalysed cascade reaction . This is a domino process in which two C–H, two C–O, and one C–C bond is assembled through a sequence of cyclization/semi-pinacol rearrangements .

Asymmetric Formal Total Synthesis of Cortistatins

The strategy involving the compound has been successfully applied to the asymmetric formal total synthesis of cortistatins . Cortistatins are a family of 11 steroidal alkaloids with unique structures and prominent biological activities .

Bioisostere of the Phenyl Ring

In certain contexts, the 2-oxabicyclo[2.2.2]octane ring system can act as a new bioisostere of the phenyl ring . This substitution has led to improved physicochemical properties in certain compounds, such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity .

Ring-Opening Polymerization

The compound has been used in the ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one . This process is part of the recent advances in stereocomplexation of enantiomeric PLA-based copolymers and their applications .

Eigenschaften

IUPAC Name |

2-oxabicyclo[2.2.2]octan-4-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c9-5-8-3-1-7(2-4-8)10-6-8;/h7H,1-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKLXLRNQYIDQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1OC2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2676796.png)

![3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2676797.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2676798.png)

![5-isopropyl-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2676803.png)

![8-bromo-3-(3-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2676804.png)

![(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2676806.png)

![Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2676808.png)

![4-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2676809.png)